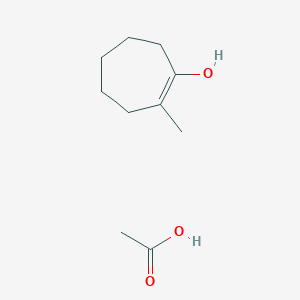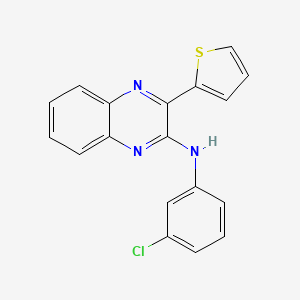![molecular formula C64H86Br4O4 B14211572 1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} CAS No. 593157-04-1](/img/structure/B14211572.png)
1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and hexyl groups attached to a central phenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} typically involves multiple steps, starting with the preparation of the core phenylene structure. The hexyl groups are then introduced through a series of substitution reactions, often using bromine as a halogenating agent. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the hexyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} involves its interaction with molecular targets through its bromine and hexyl groups. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,4-bis[bis[4-[(6-bromohexyl)oxy]-3,5-dimethylphenyl]methyl]: A structurally similar compound with potential overlapping applications.
Other brominated phenylene derivatives: Compounds with similar bromine and phenylene structures but different substituents.
Uniqueness
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene} is unique due to its specific combination of bromine atoms and hexyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
593157-04-1 |
|---|---|
Molekularformel |
C64H86Br4O4 |
Molekulargewicht |
1239.0 g/mol |
IUPAC-Name |
5-[[4-[bis[4-(6-bromohexoxy)-3,5-dimethylphenyl]methyl]phenyl]-[4-(6-bromohexoxy)-3,5-dimethylphenyl]methyl]-2-(6-bromohexoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C64H86Br4O4/c1-45-37-55(38-46(2)61(45)69-33-21-13-9-17-29-65)59(56-39-47(3)62(48(4)40-56)70-34-22-14-10-18-30-66)53-25-27-54(28-26-53)60(57-41-49(5)63(50(6)42-57)71-35-23-15-11-19-31-67)58-43-51(7)64(52(8)44-58)72-36-24-16-12-20-32-68/h25-28,37-44,59-60H,9-24,29-36H2,1-8H3 |
InChI-Schlüssel |
KVAVTZIHEQEMFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCCCCCCBr)C)C(C2=CC=C(C=C2)C(C3=CC(=C(C(=C3)C)OCCCCCCBr)C)C4=CC(=C(C(=C4)C)OCCCCCCBr)C)C5=CC(=C(C(=C5)C)OCCCCCCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
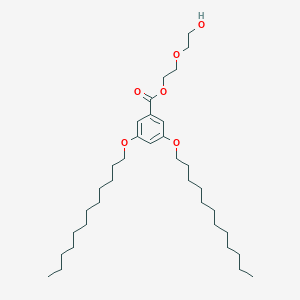
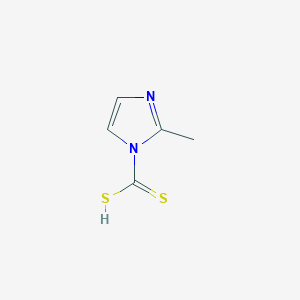
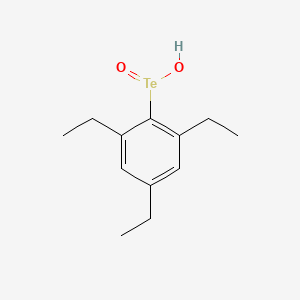
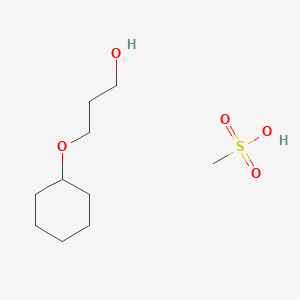
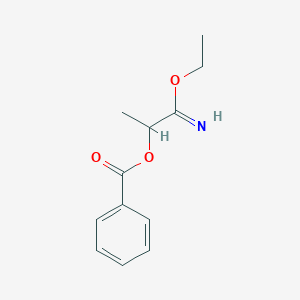

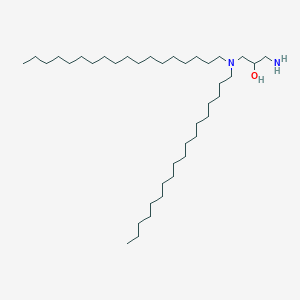
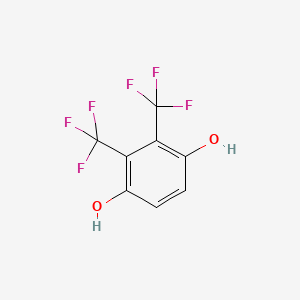
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
